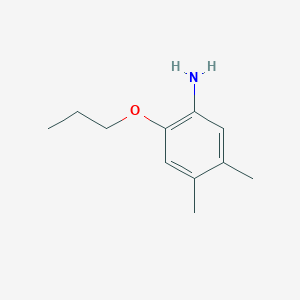
2,3-Dimethylbutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylbutane-1-thiol is an organic compound with the molecular formula C6H14S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of 2,3-dimethylbutane, where one of the hydrogen atoms is replaced by a thiol group. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylbutane with a sulfur source. For instance, the reaction of 2,3-dimethylbutane with thiourea followed by hydrolysis can yield this compound . Another method involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or potassium thioacetate (CH3COSK) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2,3-Dimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides (R-S-S-R) using oxidizing agents like iodine (I2) or bromine (Br2).
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group (-SH) can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (I2), bromine (Br2)
Reduction: Zinc (Zn), hydrochloric acid (HCl)
Substitution: Sodium hydrosulfide (NaSH), potassium thioacetate (CH3COSK)
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Various substituted thiols depending on the nucleophile used
科学的研究の応用
2,3-Dimethylbutane-1-thiol has several applications in scientific research:
作用機序
The mechanism by which 2,3-dimethylbutane-1-thiol exerts its effects involves the reactivity of the thiol group (-SH). Thiols can form disulfide bonds (R-S-S-R) through oxidation, which is crucial in stabilizing the three-dimensional structure of proteins . The thiol group can also act as a nucleophile, participating in various substitution reactions . These properties make thiols essential in both chemical and biological processes.
類似化合物との比較
2,3-Dimethylbutane-1-thiol can be compared with other similar thiols and branched alkanes:
Similar Compounds: Ethanethiol (C2H5SH), propanethiol (C3H7SH), butanethiol (C4H9SH).
Uniqueness: The presence of two methyl groups on the butane backbone makes this compound unique in terms of its steric and electronic properties.
特性
分子式 |
C6H14S |
|---|---|
分子量 |
118.24 g/mol |
IUPAC名 |
2,3-dimethylbutane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3 |
InChIキー |
JDPIZXUTVCCVGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Dimethyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B13309802.png)

amine](/img/structure/B13309806.png)


![(1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclobutyl)methanol](/img/structure/B13309837.png)



![2-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13309857.png)
![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13309865.png)
